7-Hydroxy-2-naphthonitrile CAS number 130200-58-7
7-Hydroxy-2-naphthonitrile CAS number 130200-58-7
Executive Summary
7-Hydroxy-2-naphthonitrile (CAS 130200-58-7) is a critical bifunctional naphthalene derivative characterized by a phenolic hydroxyl group at position 7 and a nitrile moiety at position 2.[1][2] While historically utilized in the synthesis of liquid crystal dopants and fluorescent dyes, its primary significance in modern pharmaceutical development lies in its role as a Key Starting Material (KSM) and Critical Quality Attribute (CQA) impurity standard for serine protease inhibitors, most notably Nafamostat Mesylate .[1]
This guide provides a comprehensive technical analysis of 7-Hydroxy-2-naphthonitrile, detailing its synthesis from 2,7-dihydroxynaphthalene, its conversion into bioactive amidines via the Pinner reaction, and its analytical characterization as a pharmaceutical impurity.[1]
Chemical Identity & Physical Properties[2][3][4][5][6][7][8][9][10]
The compound exists as an off-white to pale yellow crystalline solid.[1] Its bifunctional nature allows for orthogonal functionalization: the hydroxyl group facilitates esterification or etherification, while the nitrile group serves as a precursor to amidines, carboxylic acids, or amines.[1]
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| Molecular Formula | C₁₁H₇NO | |
| Molecular Weight | 169.18 g/mol | |
| Exact Mass | 169.0528 Da | Useful for HRMS identification |
| Appearance | Off-white to pale yellow solid | Darkens upon oxidation/light exposure |
| Solubility | DMSO, Methanol, Ethanol, Acetone | Sparingly soluble in water; soluble in aqueous base (phenolate formation) |
| pKa (Predicted) | ~8.4 (Phenolic OH) | Acidity enhanced by electron-withdrawing nitrile group |
| Melting Point | >190°C (Decomposes) | Note: Isomeric 6-hydroxy-2-naphthonitrile melts ~165°C; 7-isomer typically higher.[1][3][4][5][6][7][8] |
| Fluorescence | Blue emission ( | Solvent-dependent Stokes shift |
Synthetic Methodologies
Retrosynthetic Analysis
The most robust synthetic route to 7-Hydroxy-2-naphthonitrile avoids the low-selectivity direct cyanation of 2-naphthol.[1] Instead, it utilizes 2,7-dihydroxynaphthalene as the progenitor.[1][8] The symmetry of the starting material is broken via mono-bromination, followed by a transition-metal-catalyzed cyanation.[1]
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 7-Bromo-2-naphthol
Rationale: Direct bromination of 2,7-dihydroxynaphthalene can lead to poly-bromination.[1] The use of triphenylphosphine dibromide (
-
Reagents: 2,7-Dihydroxynaphthalene (50.0 g), Triphenylphosphine (1.1 eq), Bromine (1.1 eq), Acetonitrile (Solvent).[1][8]
-
Protocol:
-
Charge a reactor with Triphenylphosphine and Acetonitrile under
. Cool to 0-10°C.[1] -
Add Bromine dropwise to generate
.[1] -
Add 2,7-Dihydroxynaphthalene.[1][8] Heat to reflux (approx. 82°C) for 3-4 hours.
-
Distill off acetonitrile. Heat the residue to 280-310°C (melt phase) to drive the transformation and remove
/byproducts. -
Purification: Cool and recrystallize from toluene/ethanol to obtain 7-bromo-2-naphthol as a white solid.
-
Step 2: Pd-Catalyzed Cyanation (The Modern Standard)
Rationale: Traditional Rosenmund-von Braun reactions require stoichiometric copper(I) cyanide and harsh conditions (
-
Reagents: 7-Bromo-2-naphthol (10.0 g),
(0.6 eq), (2 mol%), dppf (4 mol%), Zinc dust (catalytic), DMAC or DMF (Solvent).[1] -
Protocol:
-
Degassing: Charge 7-Bromo-2-naphthol,
, and Zinc dust into a dry flask. Evacuate and backfill with Argon ( ).[1] -
Catalyst Addition: Add
and dppf.[1] Add anhydrous DMAC via syringe.[1] -
Reaction: Heat to 120°C for 12-16 hours. Monitor by HPLC for the disappearance of the bromide.[1]
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with
(to sequester Zinc salts) followed by brine. -
Isolation: Dry organic layer over
, concentrate, and purify via silica gel chromatography (Hexane:EtOAc gradient).
-
Applications in Drug Development (Nafamostat Mesylate)
The "Impurity 35" Connection
In the manufacturing of Nafamostat Mesylate (a broad-spectrum serine protease inhibitor used for pancreatitis and anticoagulation), 7-Hydroxy-2-naphthonitrile serves as the precursor to the guanidinobenzoate moiety.[1]
-
Mechanism: The nitrile group is converted to an amidine via the Pinner Reaction (HCl/Ethanol followed by Ammonia).[1]
-
Impurity Origin: If the Pinner reaction is incomplete, unreacted nitrile remains.[1] Alternatively, hydrolysis of the amidine under basic stress conditions can revert or degrade to the nitrile or amide.[1]
-
Regulatory Status: As "Impurity 35", this compound must be controlled at levels
in the final API. Its presence signals issues with the amidine formation step.[1]
Visualization: Synthesis & Impurity Logic
The following diagram illustrates the synthetic flow and where the nitrile fits into the Nafamostat pathway.
Figure 1: Synthetic pathway for Nafamostat Mesylate highlighting 7-Hydroxy-2-naphthonitrile as a critical intermediate and potential impurity.[1]
Analytical Characterization
For researchers using this compound as a reference standard, the following spectral signatures are diagnostic.
-
IR Spectroscopy:
-
NMR (400 MHz, DMSO-
):-
Expect a singlet for the hydroxyl proton (exchangeable with
).[1] -
Aromatic region (
) will show a characteristic pattern for 2,7-disubstituted naphthalene (splitting of symmetry).[1] The proton ortho to the nitrile (C1) typically appears as a singlet or doublet with small coupling at a higher chemical shift due to anisotropy.[1]
-
-
Mass Spectrometry (ESI-):
Safety & Handling (GHS)[1]
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1][9] |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation.[1][9] |
Handling Protocols:
-
Engineering Controls: Handle only in a chemical fume hood to avoid inhalation of dust.
-
PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.[1]
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The phenolic group is susceptible to oxidation, turning the solid pink/brown over time.[1]
References
-
PubChem. 7-Hydroxynaphthalene-2-carbonitrile (Compound).[1][2][5][9] National Library of Medicine.[1] Available at: [Link][1]
-
Li, J., et al. (2020).[1] Identification of impurities in nafamostat mesylate using HPLC-IT-TOF/MS. Journal of Pharmaceutical Analysis. Available at: [Link]
-
SpectraBase. 7-Hydroxy-2-naphthalenecarbonitrile Spectral Data. Wiley Science Solutions.[1] Available at: [Link][1][3]
Sources
- 1. 2-Bromo-7-hydroxynaphthalene | 116230-30-9 [chemicalbook.com]
- 2. 7-Hydroxynaphthalene-2-carbonitrile | C11H7NO | CID 22243621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. 6-Hydroxy-2-naphthonitrile | CAS#:52927-22-7 | Chemsrc [chemsrc.com]
- 5. 2-Bromo-7-hydroxyphenanthrene | C14H9BrO | CID 86667921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-HYDROXY-1-NAPHTHONITRILE | 19307-13-2 [chemicalbook.com]
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- 8. echemi.com [echemi.com]
- 9. 7-Bromo-2-naphthol | C10H7BrO | CID 613827 - PubChem [pubchem.ncbi.nlm.nih.gov]
